Cas no 769966-04-3 (7-fluoro-2,3-dihydro-1H-indole)

7-フルオロ-2,3-ジヒドロ-1H-インドールは、フッ素置換基を有するジヒドロインドール骨格を特徴とする有機化合物です。分子式C8H8FNで表され、医薬品中間体や有機合成の構築ブロックとして重要な役割を果たします。フッ素原子の導入により、母核の電子特性が変化し、代謝安定性や膜透過性の向上が期待できる点が特長です。特に創薬分野では、生物学的活性を有する化合物の合成において、構造最適化のための有用な中間体として活用されています。芳香環部分と飽和環部分の両方を有するため、分子設計の柔軟性に優れています。

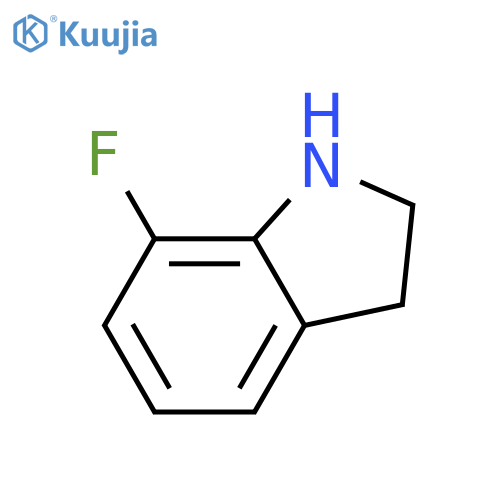

769966-04-3 structure

商品名:7-fluoro-2,3-dihydro-1H-indole

7-fluoro-2,3-dihydro-1H-indole 化学的及び物理的性質

名前と識別子

-

- 7-Fluoroindoline

- 1H-Indole, 7-fluoro-2,3-dihydro-

- 7-fluoro-2,3-dihydro-1H-indole

- 1H-Indole,7-fluoro-2,3-dihydro

- 2,3-dihydro-7-fluoro-1H-indole

- A1-15587

- EN300-98048

- E78273

- CS-0179590

- TQP1219

- SCHEMBL515124

- AGJTUVBSTFSZFY-UHFFFAOYSA-N

- AKOS002433798

- FT-0770052

- DTXSID60588036

- Z235538802

- SY193328

- 1H-INDOLE,7-FLUORO-2,3-DIHYDRO-

- SB38672

- BS-13205

- AMY21166

- AC-27815

- Q-102610

- MFCD09041825

- 769966-04-3

- DA-16748

-

- MDL: MFCD09041825

- インチ: InChI=1S/C8H8FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2

- InChIKey: AGJTUVBSTFSZFY-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C(=C1)F)NCC2

計算された属性

- せいみつぶんしりょう: 137.06400

- どういたいしつりょう: 137.064077422g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- PSA: 12.03000

- LogP: 1.93170

7-fluoro-2,3-dihydro-1H-indole セキュリティ情報

7-fluoro-2,3-dihydro-1H-indole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-fluoro-2,3-dihydro-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB522773-250 mg |

7-Fluoro-2,3-dihydro-1H-indole; . |

769966-04-3 | 250MG |

€216.00 | 2023-04-17 | ||

| Chemenu | CM147196-1g |

7-fluoroindoline |

769966-04-3 | 95%+ | 1g |

$*** | 2023-05-29 | |

| Enamine | EN300-98048-0.25g |

7-fluoro-2,3-dihydro-1H-indole |

769966-04-3 | 95.0% | 0.25g |

$62.0 | 2025-03-21 | |

| Enamine | EN300-98048-0.5g |

7-fluoro-2,3-dihydro-1H-indole |

769966-04-3 | 95.0% | 0.5g |

$98.0 | 2025-03-21 | |

| Enamine | EN300-98048-10g |

7-fluoro-2,3-dihydro-1H-indole |

769966-04-3 | 94% | 10g |

$4161.0 | 2023-09-01 | |

| TRC | B439798-50mg |

7-fluoro-2,3-dihydro-1H-indole |

769966-04-3 | 50mg |

$ 210.00 | 2022-06-01 | ||

| TRC | B439798-100mg |

7-fluoro-2,3-dihydro-1H-indole |

769966-04-3 | 100mg |

$ 340.00 | 2022-06-01 | ||

| abcr | AB522773-1 g |

7-Fluoro-2,3-dihydro-1H-indole; . |

769966-04-3 | 1g |

€457.40 | 2023-04-17 | ||

| eNovation Chemicals LLC | Y1005147-5g |

7-Fluoro-2,3-dihydro-1H-indole |

769966-04-3 | 95% | 5g |

$1115 | 2024-07-28 | |

| abcr | AB522773-5 g |

7-Fluoro-2,3-dihydro-1H-indole; . |

769966-04-3 | 5g |

€1,439.30 | 2023-04-17 |

7-fluoro-2,3-dihydro-1H-indole 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

769966-04-3 (7-fluoro-2,3-dihydro-1H-indole) 関連製品

- 2343-22-8(5-Fluoroindoline)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:769966-04-3)7-fluoro-2,3-dihydro-1H-indole

清らかである:99%/99%

はかる:1g/5g

価格 ($):230.0/822.0